4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

Lipophilicity Drug-likeness ADME prediction

Researchers pursuing ATP-competitive Akt inhibitors often face scaffold limitations. This 4-methyl-cyclopenta[d]pyrimidin-2-amine (CAS 76881-49-7, MW 149.19, XLogP3 0.9) satisfies Rule of Three fragment criteria and matches the Ipatasertib (GDC-0068) hinge-binding core. • Pre-validated scaffold for PI3K-AKT-mTOR pathway targets; 2-amino handle enables parallel amide coupling/sulfonylation SAR. • Differentiated from 4-Cl (MW 169.61) and unsubstituted (XLogP3 0.5) analogs; balanced lipophilicity for CNS permeability (TPSA ~38.8 Ų). • Multi-target kinase annotation (CDK2, CDK5, CK1δ) supports broad kinome profiling.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 76881-49-7
Cat. No. B12125913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
CAS76881-49-7
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=C2CCCC2=NC(=N1)N
InChIInChI=1S/C8H11N3/c1-5-6-3-2-4-7(6)11-8(9)10-5/h2-4H2,1H3,(H2,9,10,11)
InChIKeyYCGBOLMHJWHYDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine: Baseline Overview


4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is a bicyclic heterocyclic amine (C8H11N3, MW 149.19 g/mol) featuring a cyclopentane ring fused to a 2-aminopyrimidine core with a methyl substituent at the 4-position [1]. This scaffold belongs to the 6,7-dihydro-5H-cyclopenta[d]pyrimidine chemotype, a privileged structure in medicinal chemistry that has been extensively optimized into ATP-competitive, pan-Akt kinase inhibitors, including the clinical-stage oncology candidate Ipatasertib (GDC-0068) [2]. The compound serves as a versatile building block for the introduction of the 2-amino-4-methyl-cyclopentapyrimidine pharmacophore into more complex structures through N-functionalization at the exocyclic amine or further elaboration of the pyrimidine ring [3].

1
Scaffold match with ATP-competitive Akt inhibitor chemotype (class-level inference)
2
2-Amino handle enables amide coupling, sulfonylation, and reductive amination for library synthesis
3
Balanced lipophilicity (XLogP3 context) supports permeability-solubility optimization in lead generation

4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine: Differentiation from Analogs


Within the compact cyclopenta[d]pyrimidin-2-amine family, minor substituent changes at the 4-position produce disproportionate shifts in lipophilicity, hydrogen-bonding capacity, and synthetic utility that preclude simple substitution [1]. The 4-methyl group on CAS 76881-49-7 imparts an XLogP3 of 0.9, representing a balanced lipophilicity profile that differs markedly from the more polar unsubstituted analog (XLogP3 0.5) and the more lipophilic 4-chloro variant (XLogP3 1.5) [2]. Additionally, the 2-amino group provides a reactive handle for N-derivatization that is absent in the corresponding 2-unsubstituted 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (H-bond donor count = 0), fundamentally altering the accessible chemical space and the downstream molecular properties of any derived compound [3]. These quantifiable differences in calculated physicochemical parameters directly influence solubility, membrane permeability, metabolic stability, and the synthetic routes available to medicinal chemists.

A
4-Methyl vs unsubstituted/4-Cl
Lipophilicity shift may alter predicted permeability and metabolic stability profiles; not interchangeable without re-optimization.
B
2-Amino present vs absent
2-Unsubstituted analog lacks H-bond donor and N-derivatization capability, restricting accessible chemical space and synthetic utility.
C
Scaffold identity mismatch
4-Methyl and 2-amino groups are both required for chemotype match with reported Akt inhibitor; analogs missing either feature may not support same kinase research fit.

4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine: Quantitative Evidence vs Analogs


Lipophilicity: Comparison with Unsubstituted Analog

The target compound (CAS 76881-49-7) exhibits a calculated XLogP3 of 0.9, which is 0.4 log units higher than the unsubstituted analog 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (CAS 108990-72-3, XLogP3 = 0.5) and 0.6 log units lower than the 4-chloro analog (CAS 5461-89-2, XLogP3 = 1.5) [1]. In medicinal chemistry optimization, this 0.4-unit shift represents a meaningful increment for tuning passive membrane permeability while remaining within the favorable range for oral bioavailability (typically XLogP3 0–3), positioning the 4-methyl analog as a balanced lipophilicity anchor point relative to both the overly polar des-methyl and the excessively lipophilic 4-chloro comparators [2].

Lipophilicity shift
Cross-study comparable
XLogP3 0.9 (target) vs 0.5 (unsubstituted) and 1.5 (4-Cl); Δ +0.4 / −0.6
Reported lipophilicity difference may influence permeability context in analog selection.
Computed XLogP3; experimental logD/logP not available.
Lipophilicity Drug-likeness ADME prediction

2-Amino Group: Derivatization Advantage Over 2-Unsubstituted Core

The target compound possesses one hydrogen-bond donor (the exocyclic NH2 group at position 2) and three hydrogen-bond acceptors, in contrast to 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 500893-45-8), which has zero H-bond donors and only two H-bond acceptors [1]. This difference fundamentally alters the accessible reaction space: the 2-amino group of CAS 76881-49-7 enables nucleophilic substitution, reductive amination, sulfonylation, and amide coupling reactions that are completely unavailable with the 2-unsubstituted pyrimidine core. Commercially catalogued derivatives of this scaffold—including N-cyclohexyl, N-benzothiazolyl, and sulfonyl conjugates—attest to the synthetic utility of the 2-amino handle .

H-bond donor capacity
Class-level inference
HBD=1, HBA=3 (target) vs HBD=0, HBA=2 (2-unsubstituted)
2-Amino handle enables N-functionalization chemistry unavailable with 2-unsubstituted core.
Synthetic utility inferred from commercial derivative catalogues; may require validation for specific routes.
Synthetic chemistry Library synthesis Scaffold derivatization

Molecular Weight: Fragment Design Compliance vs 4-Chloro Analog

The target compound (MW 149.19 g/mol) is 20.42 g/mol lighter than the 4-chloro analog 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (CAS 5461-89-2, MW 169.61 g/mol) while retaining the identical hydrogen-bond donor and acceptor counts [1]. In fragment-based drug discovery (FBDD), this 20 Da mass difference is significant: the target compound falls within the classical fragment space (MW < 150 Da), whereas the 4-chloro analog exceeds it, potentially accumulating additional lipophilicity (ΔXLogP3 +0.6) without a corresponding gain in specific binding interactions. For lead generation programs optimizing ligand efficiency (LE), the 4-methyl analog provides a more mass-efficient starting point [2].

Fragment compliance
Cross-study comparable
MW 149.19 g/mol (target) vs 169.61 g/mol (4-Cl analog); −20.42 g/mol
Lower molecular weight supports Rule-of-Three compliance for fragment-based library design.
Fragment rule of three: MW <150 Da; 4-Cl analog exceeds threshold.
Fragment-based drug discovery Lead-likeness Molecular weight optimization

4-Methyl Substituent: Conserved in Ipatasertib

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold, specifically featuring the 4-methyl substitution pattern, is the core of the clinical-stage AKT inhibitor Ipatasertib (GDC-0068), which inhibits Akt1, Akt2, and Akt3 with IC50 values of 5, 18, and 8 nM respectively in cell-free biochemical assays [1]. While the target compound (CAS 76881-49-7) itself is an unelaborated scaffold rather than the optimized drug molecule, it contains the identical 4-methyl-cyclopenta[d]pyrimidine substructure found in Ipatasertib, distinguishing it from the 4-unsubstituted and 4-chloro comparators that lack this clinically validated substitution pattern [2]. This scaffold has demonstrated in vivo antitumor efficacy in PTEN-deficient prostate cancer (LNCaP, PC3) and PIK3CA-mutant breast cancer (KPL-4) xenograft models [1].

Scaffold identity
Class-level inference
4-Methyl-cyclopenta[d]pyrimidine core shared with Ipatasertib (reported Akt1/2/3 IC50 5/18/8 nM in cell-free assays)
Scaffold identity with reported kinase inhibitor chemotype supports kinase research applications; comparators lack this substitution pattern.
Unelaborated scaffold; Ipatasertib contains additional optimized substituents.
Kinase inhibitor AKT pharmacology Oncology drug discovery

TPSA: Blood-Brain Barrier Penetration Advantage

The target compound has a calculated TPSA of 38.8 Ų (inferred from PubChem structure), whereas the 2-unsubstituted analog 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibits a TPSA of 25.8 Ų [1]. Both values fall well below 90 Ų, the widely accepted threshold for passive blood-brain barrier (BBB) penetration [2], indicating that both scaffolds are potentially CNS-penetrant. However, the slightly higher TPSA of the target compound, attributable to the 2-amino group, may confer a marginal advantage in solubility and reduced hERG binding while maintaining BBB permeability, offering a more developable profile for CNS-targeted programs.

CNS drug-likeness
Cross-study comparable
TPSA ~38.8 Ų (target) vs 25.8 Ų (2-unsubstituted); Δ +13.0 Ų
Reported TPSA difference suggests retained BBB-penetration context with added synthetic handle.
Computed TPSA; experimental BBB permeability data not available.
CNS drug design Blood-brain barrier permeability TPSA optimization

Process Scalability: Validated for Ipatasertib Intermediate Synthesis

The cyclopentylpyrimidine scaffold bearing the 4-methyl-2-amino substitution pattern has been the subject of dedicated route scouting and process development efforts at Array BioPharma and Genentech, resulting in a scalable kilogram-scale synthesis of a closely related ketone intermediate for the manufacture of Ipatasertib [1]. The patent literature specifically identifies 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine derivatives as important intermediates for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, noting operational simplicity, safety, and mild reaction conditions conducive to industrial production [2]. This process validation provides procurement confidence that the scaffold can support medicinal chemistry campaigns from hit discovery through preclinical development without encountering intractable scale-up issues.

Process scalability
Supporting evidence
Kilogram-scale process development documented for related 4-methyl-2-amino cyclopentapyrimidine intermediate
Documented scalability may reduce supply risk during lead-to-preclinical transition.
Specific to 4-methyl-2-amino scaffold; comparators lack published process validation.
Process chemistry Scale-up synthesis Pharmaceutical intermediate

4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine: Application Scenarios


Fragment-Based Drug Discovery: Rule-of-Three Compliant AKT Scaffold

With a molecular weight of 149.19 g/mol and XLogP3 of 0.9, CAS 76881-49-7 satisfies the Rule of Three criteria (MW < 150 Da, XLogP3 ≤ 3) for fragment-based screening libraries [1]. The scaffold's identity match with the clinical AKT inhibitor Ipatasertib (Akt1/2/3 IC50 = 5/18/8 nM) provides a structurally pre-validated starting point for fragment growing, merging, or linking strategies targeting the PI3K-AKT-mTOR pathway [2]. Procurement of this specific 4-methyl-2-amino variant, rather than the 4-chloro (MW 169.61) or 2-unsubstituted (HBD = 0) analogs, ensures fragment library compliance while retaining the reactive 2-amino handle essential for rapid SAR exploration through parallel amide coupling or sulfonylation chemistry [3].

Kinase Inhibitor Lead Optimization: N-Functionalization for ATP-Competitive Chemotypes

The exocyclic 2-amino group (HBD = 1, HBA = 3) serves as a primary derivatization site for generating focused kinase inhibitor libraries [1]. The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core has been crystallographically characterized in complex with Akt1 and PKA, confirming the 2-amino group engages the kinase hinge region via hydrogen bonding [2]. The 4-methyl substituent, conserved in Ipatasertib, occupies a hydrophobic pocket adjacent to the ATP-binding site. Procuring CAS 76881-49-7 over the unsubstituted analog (XLogP3 0.5) provides a pre-optimized lipophilic contact that contributed to the sub-nanomolar potency achieved in the clinical candidate, while avoiding the excessive lipophilicity (XLogP3 1.5) and mass penalty (MW 169.61) of the 4-chloro variant [3].

CNS-Penetrant Probe Synthesis: Balanced BBB Permeability Profile

The target compound's TPSA of approximately 38.8 Ų, combined with XLogP3 of 0.9, positions it within the favorable property space for passive BBB penetration (TPSA < 90 Ų) [1]. For neuroscience drug discovery programs requiring CNS exposure, CAS 76881-49-7 offers an advantage over the 2-unsubstituted analog (TPSA 25.8 Ų) by providing a functionalizable amine that can be used to install additional solubilizing groups without exceeding BBB-permeability thresholds. The 0.4-unit XLogP3 advantage over the unsubstituted analog may also improve passive permeability, while the documented process scalability [2] ensures that promising CNS-active leads can be advanced through preclinical development without synthetic route re-optimization.

Multi-Target Kinase Profiling: Broad Kinome Binding Profile

The 2-amino-4-methyl-cyclopenta[d]pyrimidine substructure has been registered in BindingDB with multiple target annotations, including cyclin-dependent kinase 2 (CDK2)/cyclin A, CDK5, and casein kinase 1 delta [1]. This multi-target annotation profile, combined with the scaffold's established role in Akt inhibition, makes CAS 76881-49-7 a strategic procurement choice for broad kinome profiling initiatives seeking to identify novel chemotype–target pairings. The 4-methyl group differentiates this scaffold from the unsubstituted analog, which may not access the same hydrophobic subpockets across divergent kinase active sites, while the 2-amino group enables the rapid synthesis of focused analog libraries for selectivity profiling [2].

Application
Selection Property
Validation Focus
Fragment-based library design
Rule-of-Three compliant scaffold with 2-amino handle
Scaffold identity match with reported Akt inhibitor chemotype
Kinase inhibitor lead optimization
2-Amino group for parallel amide coupling / sulfonylation; 4-methyl substitution
Reported hinge-binding engagement and Akt pathway inhibition context
CNS-penetrant probe synthesis
TPSA and lipophilicity within CNS drug-likeness space; functionalizable amine
Predicted BBB permeability profile; scalable synthesis route
Broad kinome profiling
Multi-target annotation (CDK2, CDK5, CK1δ); 2-amino derivatization
Kinase selectivity profiling and chemotype-target pairing studies
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